

Evenamide: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Evenamide (formerly NW-3509) is an investigational small molecule in late-stage clinical development as an add-on therapy for treatment-resistant schizophrenia (TRS) and for patients with schizophrenia who have an inadequate response to current antipsychotic medications.[1] [2][3] Developed by Newron Pharmaceuticals, **evenamide** represents a novel therapeutic approach by targeting glutamatergic dysregulation, a key pathophysiological mechanism implicated in schizophrenia, without directly interacting with dopaminergic or serotonergic receptors.[4][5] This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for **evenamide**, intended to inform researchers, scientists, and drug development professionals.

Pharmacodynamics: A Novel Mechanism of Action

Evenamide's primary mechanism of action is the selective blockade of voltage-gated sodium channels (VGSCs), which in turn modulates glutamate release.[4][6] This targeted action on aberrant neuronal excitability is a departure from conventional antipsychotics that primarily target dopamine and serotonin pathways.[5]

Targeting Glutamatergic Dysregulation in Schizophrenia

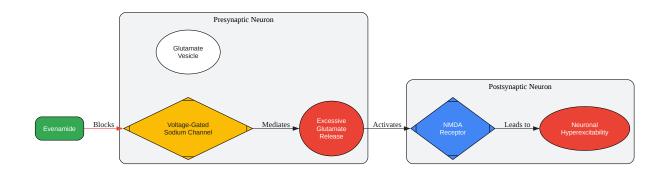


Emerging evidence suggests that hyperactive glutamatergic neurotransmission, particularly in the hippocampus and prefrontal cortex, plays a significant role in the pathophysiology of schizophrenia, especially in patients who do not respond well to traditional antipsychotics.[3][7] **Evenamide** has been shown to normalize the excessive, aberrant release of glutamate without affecting basal glutamate levels. This selective modulation is thought to be key to its therapeutic effect, reducing neuronal hyperexcitability that contributes to the symptoms of psychosis.[4]

Preclinical Evidence

Preclinical studies in various animal models of psychosis have demonstrated the efficacy of **evenamide**. Notably, it has shown positive effects in models of ketamine-induced pre-pulse inhibition deficits and phencyclidine-induced social deficits.[3] Furthermore, in the methylazoxymethanol acetate (MAM) neurodevelopmental model of schizophrenia, **evenamide** has been shown to address positive, negative, and cognitive symptoms.[8][9]

The following diagram illustrates the proposed signaling pathway of **evenamide**'s action:



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Proposed Mechanism of Action of Evenamide.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Publicly available quantitative pharmacokinetic data for **evenamide** is limited. The following table summarizes the known parameters. It is important to note that key parameters such as Cmax, clearance, volume of distribution, and oral bioavailability have not been disclosed in the reviewed literature.

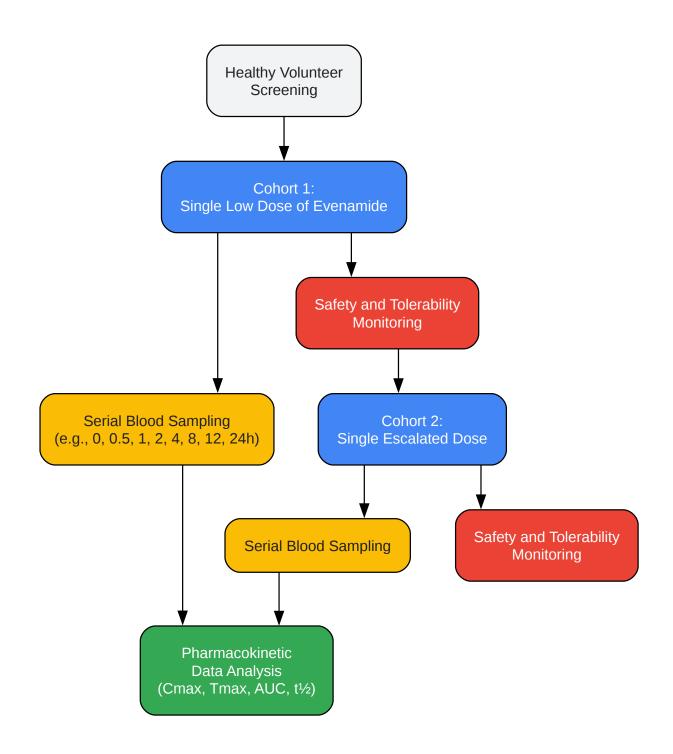
Parameter	Value	Species	Notes
Time to Maximum Concentration (Tmax)	1 - 2 hours	Human	Rapid absorption following oral administration.
Half-life (t½)	2 - 4 hours	Human	Suggests a need for twice-daily dosing to maintain therapeutic concentrations.
Major Metabolite	(3-butoxy-phenyl)- acetic acid	Human	Pharmacological activity of the metabolite is not specified in the available literature.
Cmax	Not Publicly Available	-	-
Clearance (CL)	Not Publicly Available	-	-
Volume of Distribution (Vd)	Not Publicly Available	-	-
Oral Bioavailability	Not Publicly Available	-	-

Data is sparse and primarily sourced from presentations and clinical trial registry information.

The following diagram depicts a simplified experimental workflow for a single ascending dose (SAD) study, which is a typical Phase 1 trial design to evaluate the pharmacokinetics of a new



chemical entity like evenamide.



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Illustrative Workflow for a Single Ascending Dose Study.



Clinical Efficacy and Safety

Evenamide has been evaluated in several clinical trials as an add-on therapy for schizophrenia.

Key Clinical Studies

Study Identifier	Phase	Population	Key Findings
Study 008A	11/111	Patients with chronic schizophrenia with inadequate response to second-generation antipsychotics.[1][10]	Statistically significant improvement in PANSS total score and CGI-S compared to placebo.[10][11] Well-tolerated with a high completion rate. [10]
Study 014/015	II	Patients with treatment-resistant schizophrenia.[12]	Demonstrated sustained and clinically significant benefits that increased over one year of treatment.[2] Favorable safety and tolerability profile.

Efficacy Data Summary

The following table summarizes key efficacy data from published clinical trials.



Outcome Measure	Study 008A (4 weeks)	Study 014/015 (1 year)
PANSS Total Score Reduction	-10.2 points (Evenamide) vs. -7.6 points (Placebo)[10]	18.6% improvement from baseline[3]
CGI-S Improvement	Statistically significant improvement vs. placebo (LS mean difference: 0.16)[11]	28.9% of "responders" showed clinically significant improvement at 1 year[3]
Responder Rate (≥20% PANSS improvement)	-	Increased from 16.5% at week 6 to 47.4% at 1 year[3]

Experimental Protocols

Detailed experimental protocols for the preclinical and clinical studies of **evenamide** are not fully available in the public domain. However, based on the descriptions in the literature, the following sections outline the likely methodologies employed.

Preclinical: Voltage-Gated Sodium Channel Inhibition Assay (Illustrative Protocol)

Objective: To determine the inhibitory activity of **evenamide** on voltage-gated sodium channels.

Methodology:

- Cell Line: A stable cell line expressing the desired human voltage-gated sodium channel subtype (e.g., Nav1.1, Nav1.2, Nav1.7) would be used.
- Electrophysiology: Whole-cell patch-clamp recordings would be performed to measure sodium currents.
- Assay Conditions:
 - Cells are voltage-clamped at a holding potential of -80 mV.
 - Sodium currents are elicited by a depolarizing voltage step (e.g., to 0 mV).
 - Evenamide at various concentrations is perfused onto the cells.



 Data Analysis: The concentration-response curve for evenamide's inhibition of the sodium current is generated to determine the IC50 value.

Clinical: Phase III Randomized Controlled Trial (ENIGMA-TRS Program)

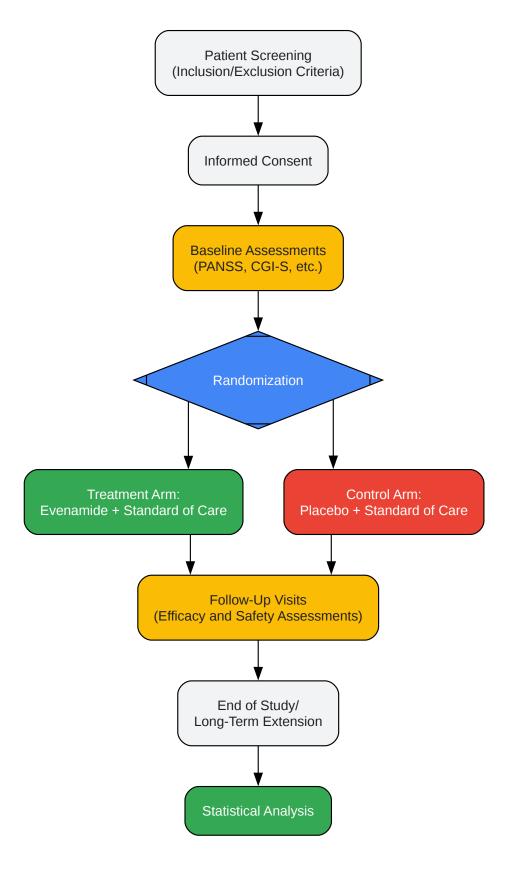
Objective: To evaluate the efficacy, safety, and tolerability of **evenamide** as an add-on therapy in patients with treatment-resistant schizophrenia.

Methodology:

- Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
- Patient Population: Patients diagnosed with treatment-resistant schizophrenia according to established criteria (e.g., failure to respond to at least two different antipsychotics).
- Intervention: Patients are randomized to receive either evenamide (at varying doses, e.g., 15 mg or 30 mg BID) or a matching placebo, in addition to their ongoing antipsychotic treatment.
- Outcome Measures:
 - Primary: Change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score.
 - Secondary: Change from baseline in the Clinical Global Impression of Severity (CGI-S) score, and other relevant efficacy and safety measures.
- Duration: Typically includes a screening period, a double-blind treatment period (e.g., 12 weeks), and a long-term extension phase.

The logical relationship for patient enrollment and progression in a typical pivotal clinical trial is depicted below:





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Patient Flow in a Pivotal Clinical Trial.



Conclusion

Evenamide holds promise as a novel adjunctive therapy for schizophrenia, particularly for patients who are resistant to or inadequately managed by current treatments. Its unique mechanism of action, targeting glutamate modulation via voltage-gated sodium channel blockade, addresses a key neurobiological deficit in this patient population. While a complete pharmacokinetic profile is not yet publicly available, the existing data suggest rapid absorption and a relatively short half-life. Clinical trial results to date have demonstrated encouraging efficacy and a favorable safety profile. Further data from ongoing and future studies will be crucial to fully elucidate the therapeutic potential of **evenamide** in the management of schizophrenia.

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